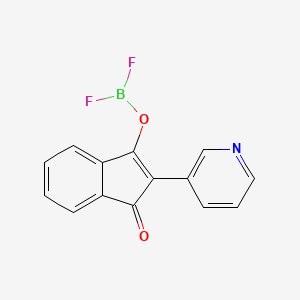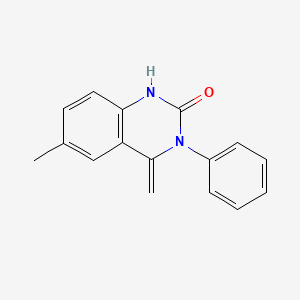
1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate typically involves the reaction of a suitable indene derivative with a boron-containing reagent. One common method is the reaction of 1-oxo-2-(pyridin-3-yl)-1H-indene with boron trifluoride etherate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent the decomposition of the boron reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, borohydrides, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules and influence various biological processes . Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
1H-pyrrolo[2,3-b]pyridines: These derivatives are known for their potent biological activities and are used in cancer therapy research.
Pyrazoline derivatives: These compounds have a nitrogen-based hetero-aromatic ring structure and are used in the synthesis of new drugs.
Uniqueness
The uniqueness of this compound lies in its boron-containing structure, which imparts distinct chemical reactivity and biological activity. The presence of the boron atom allows for unique interactions with biological molecules and enables the compound to participate in specific chemical transformations that are not possible with other similar compounds .
Properties
Molecular Formula |
C14H8BF2NO2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
3-difluoroboranyloxy-2-pyridin-3-ylinden-1-one |
InChI |
InChI=1S/C14H8BF2NO2/c16-15(17)20-14-11-6-2-1-5-10(11)13(19)12(14)9-4-3-7-18-8-9/h1-8H |
InChI Key |
XPQMFSMHEDAKBY-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(C(=O)C2=CC=CC=C21)C3=CN=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11033559.png)
![5-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4-methyl-, 2-methoxyethyl ester](/img/structure/B11033572.png)
![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033579.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B11033584.png)

![2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11033587.png)
![N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11033595.png)
![Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033600.png)
![N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11033614.png)
![4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11033622.png)
![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033645.png)
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)

